

Technical Support Center: Nylon 6/12 Processing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nylon 6/12

Cat. No.: B3422588

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of humidity on **Nylon 6/12** processing. It is intended for researchers, scientists, and drug development professionals utilizing this polymer in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my **Nylon 6/12** material showing surface defects like splay marks or silver streaking after processing?

A1: Surface defects such as splay marks or silver streaking are common indicators of excessive moisture in the **Nylon 6/12** resin during processing.^{[1][2]} When the moist polymer is heated rapidly in the processing equipment, the water turns to steam and expands, causing these visual imperfections.^{[1][2]} It is crucial to ensure the material is adequately dried before processing to a recommended moisture content of less than 0.2%.^{[3][4][5]}

Q2: I've noticed dimensional inconsistencies in my final processed **Nylon 6/12** parts. Could humidity be the cause?

A2: Yes, humidity can lead to dimensional inconsistencies. **Nylon 6/12**, like other polyamides, is hygroscopic and will absorb moisture from the atmosphere.^{[2][6]} This absorption causes the material to swell.^{[7][8]} While **Nylon 6/12** was developed for low moisture absorption compared to other nylons like Nylon 6 or 6/6, changes in ambient humidity can still lead to measurable

dimensional changes in the final product.[7][9] Pre-conditioning the material to equilibrium with the expected service environment can help mitigate these issues.[10]

Q3: My processed **Nylon 6/12** components seem more brittle than expected. How does humidity influence this?

A3: This is a counterintuitive problem. While absorbed moisture typically acts as a plasticizer, making nylon more flexible and impact-resistant, processing wet nylon has the opposite effect.[1][6] At the high temperatures of processing, the presence of water can cause hydrolytic degradation of the polymer chains.[11] This breakdown of molecular weight leads to a loss of mechanical properties, including reduced tensile strength and increased brittleness in the final part.

Q4: What are the recommended drying parameters for **Nylon 6/12** before processing?

A4: Proper drying is essential for successful processing. For **Nylon 6/12**, it is generally recommended to dry the resin to a moisture content below 0.2%.[3][4][5] A common drying procedure involves using a desiccant dryer at temperatures between 80°C and 104°C (176°F and 220°F) for 2 to 4 hours.[12] It is important not to exceed recommended drying times or temperatures, as this can lead to discoloration and degradation of the material.[12]

Q5: How does the moisture absorption of **Nylon 6/12** compare to other common nylons?

A5: **Nylon 6/12** was specifically engineered to have lower moisture absorption than other widely used nylons such as Nylon 6 and Nylon 6/6.[7][13] This is due to the longer carbon chain segments in its molecular structure.[7] Consequently, the mechanical and electrical properties of **Nylon 6/12** are more stable in high-humidity environments.[9]

Troubleshooting Guide

Issue: Visual Defects (Splay, Streaking)

- Root Cause: Excessive moisture in the resin during processing.[1][2]
- Troubleshooting Steps:
 - Verify the moisture content of the **Nylon 6/12** pellets before processing.

- Ensure the drying equipment is functioning correctly (e.g., check desiccant beds, air filters, and temperature settings).[14]
- Dry the material according to the recommended parameters (see data table below).
- Minimize the exposure time of the dried pellets to ambient air before they enter the processing machine.[15]

Issue: Poor Mechanical Properties (Brittleness, Low Strength)

- Root Cause: Likely hydrolytic degradation of the polymer due to processing with high moisture content.[11]
- Troubleshooting Steps:
 - Implement a stringent pre-drying protocol for the **Nylon 6/12** resin.
 - Check for and eliminate any potential sources of moisture contamination in the material handling and feeding systems.
 - Review processing temperatures to ensure they are within the recommended range, as excessive heat can exacerbate degradation.[16]

Data Presentation

Table 1: Recommended Drying and Processing Temperatures for Polyamides

| Polyamide Type | Recommended Drying Temperature | Recommended Drying Time | Maximum Recommended Moisture Content | Recommended Melt Temperature |
|----------------|--------------------------------|-------------------------|--------------------------------------|-------------------------------|
| Nylon 6/12 | 80 - 104°C (176 - 220°F) | 2 - 4 hours | < 0.2% | 277 - 293°C (530 - 560°F)[12] |
| Nylon 6 | 80 - 90°C (176 - 194°F) | 6 - 12 hours | < 0.2% | 230 - 280°C (446 - 536°F)[3] |
| Nylon 6/6 | 80 - 110°C (176 - 230°F) | 4 - 16 hours | < 0.2% | 282 - 304°C (540 - 580°F)[12] |

Table 2: Comparison of Moisture Absorption and its Effects on Different Nylons

| Property | Nylon 6/12 | Nylon 6 | Nylon 6/6 |
|------------------------------------|-------------------------------------|---|---|
| Moisture Absorption at Saturation | Lower | High (~9-10%)[17] | High (~7-9%)[17] |
| Dimensional Change due to Moisture | Low (~0.2% for 1.4% absorption)[17] | High (~2% for 9% absorption)[17] | High (~3.5% for 7% absorption)[17] |
| Effect on Tensile Strength | Small reduction | Significant reduction (over 80% drop from dry to saturated)[17] | Significant reduction (over 60% drop from dry to saturated)[17] |
| Effect on Impact Strength | Increase | Significant Increase | Significant Increase |

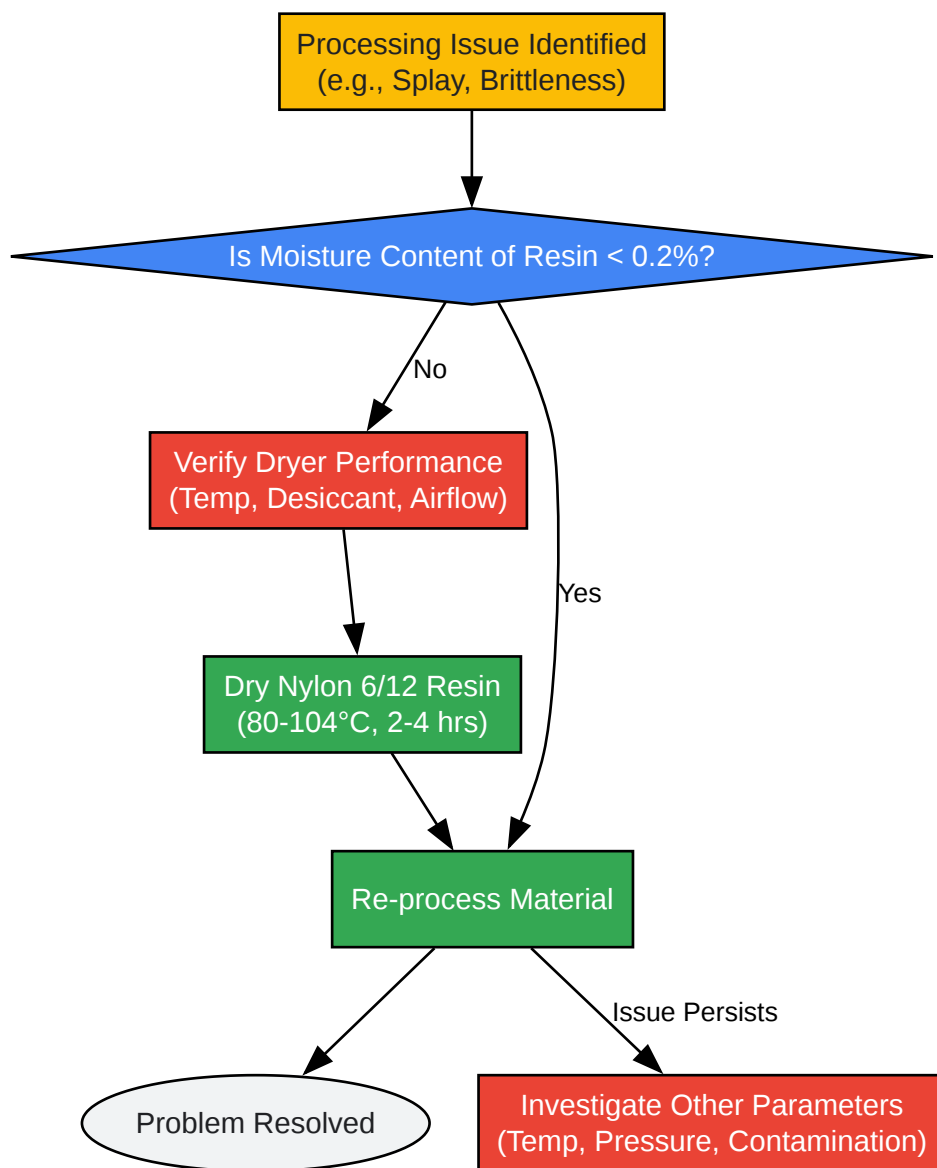
Experimental Protocols

Protocol 1: Determination of Moisture Content in Nylon 6/12 Pellets

- Objective: To quantify the percentage of moisture in a sample of **Nylon 6/12** resin.
- Apparatus:

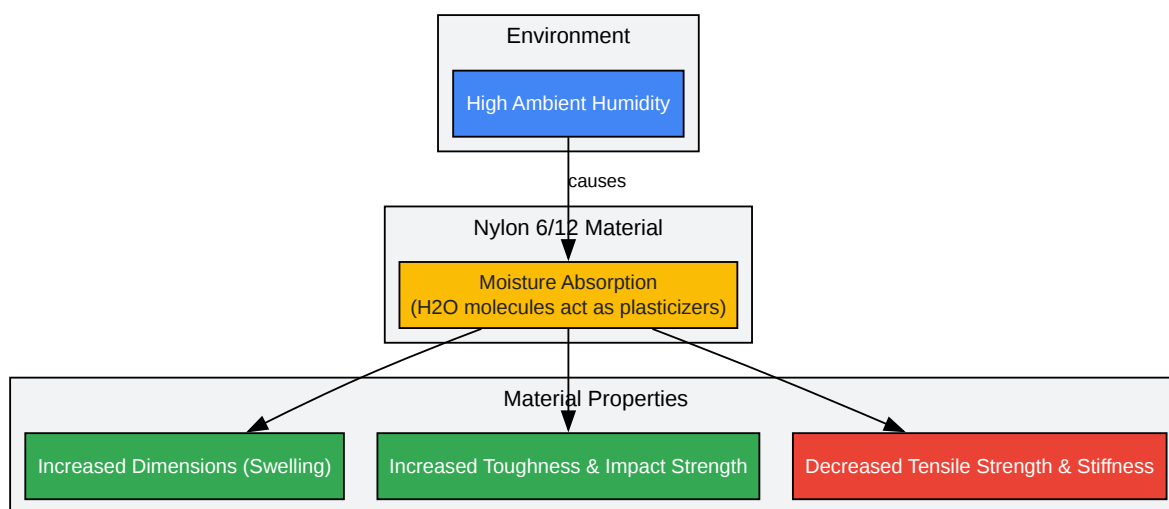
- Karl Fischer titrator or a gravimetric moisture analyzer.
- Hermetically sealed sample vials.
- Analytical balance.
- Procedure (using Gravimetric Analyzer):
 1. Tare the analytical balance with an empty sample pan.
 2. Accurately weigh a representative sample of **Nylon 6/12** pellets (typically 5-10 grams) into the pan.
 3. Place the sample pan into the moisture analyzer.
 4. Set the drying temperature to a point below the melting temperature but high enough to drive off moisture (e.g., 120-140°C).
 5. Initiate the analysis. The instrument will heat the sample and record the weight loss over time until a stable weight is achieved.
 6. The instrument will calculate and display the moisture content as a percentage of the initial sample weight.
- Acceptance Criteria: For processing, the moisture content should be below 0.2%.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Visualizations



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Caption: Troubleshooting workflow for moisture-related processing issues in **Nylon 6/12**.



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Caption: Effect of ambient humidity on the properties of post-processed **Nylon 6/12**.

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- To cite this document: BenchChem. [Technical Support Center: Nylon 6/12 Processing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422588#effect-of-humidity-on-nylon-6-12-processing]

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